molecular formula C14H10Cl2N2O3 B5040425 2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide

2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5040425
M. Wt: 325.1 g/mol
InChI Key: DADQOQFGSAXNER-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide typically involves a multi-step process. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2,3-dichloro-N-(4-methyl-2-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2,3-dichloro-N-(4-carboxy-2-nitrophenyl)benzamide.

Scientific Research Applications

2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-N-(4-nitrophenyl)benzamide: Similar structure but lacks the methyl group.

    2,3-dichloro-N-(4-methylphenyl)benzamide: Similar structure but lacks the nitro group.

    2,3-dichloro-N-(2-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position.

Uniqueness

2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the presence of both the nitro and methyl groups on the phenyl ring

Properties

IUPAC Name

2,3-dichloro-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-5-6-11(12(7-8)18(20)21)17-14(19)9-3-2-4-10(15)13(9)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADQOQFGSAXNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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